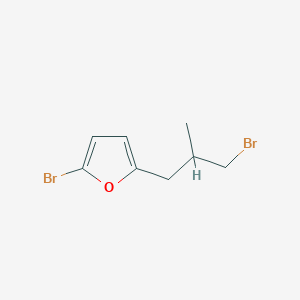
2-Bromo-5-(3-bromo-2-methylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(3-bromo-2-methylpropyl)furan: is a furan derivative that features two bromine atoms and a methylpropyl group. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and the methylpropyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Bromination of 2-methylpropylfuran:
Starting Material: 2-methylpropylfuran
Reagents: Bromine (Br2)
Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.
Procedure: The bromine is added dropwise to a solution of 2-methylpropylfuran in CCl4, resulting in the formation of 2-bromo-5-(3-bromo-2-methylpropyl)furan.
-
Lithiation and Electrophilic Bromination:
Starting Material: 2-bromo-5-methylfuran
Reagents: n-Butyllithium (n-BuLi), Bromine (Br2)
Conditions: The reaction is performed at low temperatures (around -78°C) in an inert atmosphere.
Procedure: The lithiation of 2-bromo-5-methylfuran is followed by electrophilic bromination to introduce the second bromine atom.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination reactions using automated systems to control the addition of bromine and maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted furans with nucleophilic groups replacing bromine atoms
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
Products: Oxidized derivatives of the furan ring
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, room temperature to reflux
Products: Reduced derivatives with hydrogen atoms replacing bromine atoms
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties and reactivity.
Industry:
Material Science: Employed in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-bromo-5-(3-bromo-2-methylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The furan ring’s aromaticity and electron-rich nature facilitate its participation in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methylfuran: Lacks the additional bromine and methylpropyl group, making it less reactive in certain substitution reactions.
3-Bromofuran: Contains a single bromine atom, offering different reactivity patterns compared to 2-bromo-5-(3-bromo-2-methylpropyl)furan.
2,5-Dibromofuran: Similar in having two bromine atoms but lacks the methylpropyl group, affecting its steric and electronic properties.
Uniqueness:
- The presence of both bromine atoms and the methylpropyl group in this compound provides a unique combination of reactivity and steric effects, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H10Br2O |
|---|---|
Molekulargewicht |
281.97 g/mol |
IUPAC-Name |
2-bromo-5-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10Br2O/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
TXERSWCWOLTHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(O1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


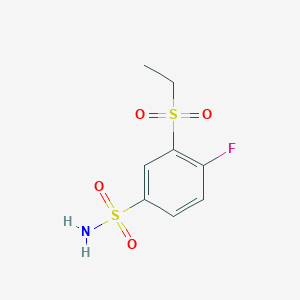
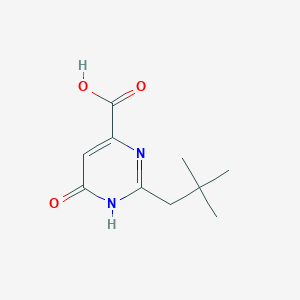
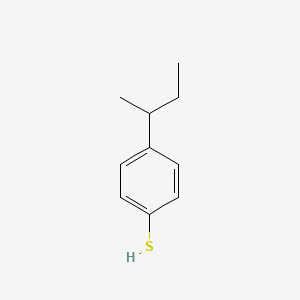
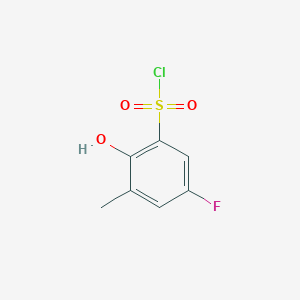


![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
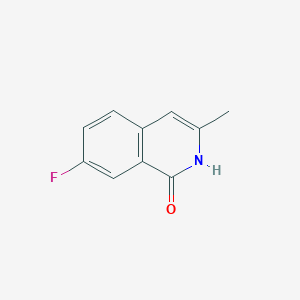
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
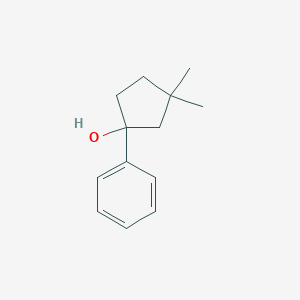
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
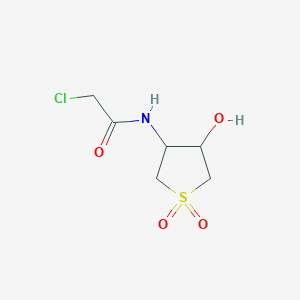
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
